N-(piperidin-3-ylmethyl)aminosulfonamide
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Overview
Description
N-(piperidin-3-ylmethyl)aminosulfonamide is an organic compound with the molecular formula C6H15N3O2S It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
N-(piperidin-3-ylmethyl)aminosulfonamide is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that sulfonimidates, a class of compounds to which this compound belongs, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Biochemical Pathways
They have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Result of Action
It is known that piperidine-containing compounds have been studied for their potential anticancer applications . They have been found to lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-ylmethyl)aminosulfonamide typically involves the reaction of piperidine derivatives with sulfonamide precursors. One common method includes the reaction of piperidine with chlorosulfonamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-ylmethyl)aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-(piperidin-3-ylmethyl)aminosulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
N-(piperidin-3-ylmethyl)aminosulfonamide can be compared to other piperidine derivatives and sulfonamides:
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-3-sulfonamide share similar structural features but differ in their functional groups and biological activities.
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole have similar sulfonamide groups but differ in their overall structure and pharmacological properties.
The uniqueness of this compound lies in its combination of the piperidine ring and the sulfonamide group, which imparts distinct chemical and biological properties.
References
- Synthetic approaches and applications of sulfonimidates
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
- This compound | S3272894 | smolecule
Properties
IUPAC Name |
3-[(sulfamoylamino)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S/c7-12(10,11)9-5-6-2-1-3-8-4-6/h6,8-9H,1-5H2,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEIPSQLNISNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017029-06-9 |
Source
|
Record name | N-(piperidin-3-ylmethyl)aminosulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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